molecular formula C27H18N2OS B2875660 4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol CAS No. 441287-99-6

4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol

Cat. No.: B2875660
CAS No.: 441287-99-6
M. Wt: 418.51
InChI Key: YSCADDCFEMGGPZ-UHFFFAOYSA-N
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Description

4-(4-Dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol is a complex organic compound that features a unique structure combining dibenzothiophene, phenyl, imidazole, and phenol moieties

Scientific Research Applications

4-(4-Dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of a dibenzothiophene derivative with an imidazole precursor under acidic or basic conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, imidazoline derivatives from reduction, and various substituted aromatic compounds from electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of 4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Similar structure but lacks the dibenzothiophene moiety.

    1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole: Contains a thienyl group instead of dibenzothiophene.

    N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines: Features a benzimidazole core with different substituents

Uniqueness

4-(4-Dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol is unique due to the presence of the dibenzothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel materials and drugs .

Properties

IUPAC Name

4-(4-dibenzothiophen-2-yl-5-phenyl-1H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2OS/c30-20-13-10-18(11-14-20)27-28-25(17-6-2-1-3-7-17)26(29-27)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-16,30H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCADDCFEMGGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC5=C(C=C4)SC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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